(Rac)-XL177A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

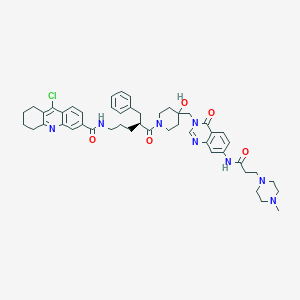

N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57ClN8O5/c1-54-24-26-55(27-25-54)21-17-43(58)52-36-14-16-39-41(30-36)51-32-57(47(39)61)31-48(62)18-22-56(23-19-48)46(60)35(28-33-8-3-2-4-9-33)10-7-20-50-45(59)34-13-15-38-42(29-34)53-40-12-6-5-11-37(40)44(38)49/h2-4,8-9,13-16,29-30,32,35,62H,5-7,10-12,17-28,31H2,1H3,(H,50,59)(H,52,58)/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJWYMWIVMCGQZ-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)C(CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)[C@@H](CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57ClN8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-XL177A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-XL177A has been identified as a highly potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its discovery represents a significant advancement in the development of targeted cancer therapeutics. This document provides a comprehensive technical overview of this compound, including its discovery, a summary of its synthesis, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Development

This compound was developed through a structure-guided drug design approach, emerging from the chemical synthesis and biochemical characterization of over 50 analogs of the initial lead compound, XL188.[1] The primary goal was to create a covalent, irreversible inhibitor of USP7 with high potency and selectivity. XL177A achieves this by covalently binding to the catalytic cysteine residue (C223) of USP7.[2][3] This irreversible binding leads to sustained inhibition of the enzyme's deubiquitinating activity. While the lead molecule, XL177A, is a potent and selective inhibitor of USP7, it is rapidly metabolized by the liver, making it unsuitable for drug development in its current form.[4] Research is ongoing to develop next-generation candidates with improved metabolic stability.[4]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The primary publication describing its discovery mentions that the chemical synthesis was part of a larger series of analog preparations that will be detailed in a forthcoming publication by Liu et al.[1]

However, it is known that XL177A is an analog of XL188 and was developed through medicinal chemistry efforts to introduce a reactive moiety capable of covalent modification of the target enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of XL177A Against USP7

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.34 nM | Full-length USP7, Ub-AMC substrate, 6-hour pre-treatment | [5] |

| In-cell IC50 | 39 nM | HA-Ub-VS labeling in cells, 6-hour treatment | |

| In-cell IC50 | 85 nM | HA-Ub-VS labeling in cells, 30-minute pre-incubation | [3] |

| In-cell IC50 | 8 nM | HA-Ub-VS labeling in cells, 4-hour pre-incubation | [3] |

Table 2: Cellular Effects of XL177A in MCF7 Cells (Wild-Type TP53)

| Effect | Concentration | Time Point | Observation | Reference |

| HDM2 Degradation | 0.001-10 µM | 2 hours | Rapid degradation of HDM2 protein levels | [5] |

| p53 and p21 Upregulation | 0.001-10 µM | 2 hours | Increase in p53 and downstream p21 protein levels | [5] |

| Cell Cycle Arrest | 1 µM | 24 hours | Complete G1 phase arrest | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects through the inhibition of USP7, a key deubiquitinating enzyme in the p53 signaling pathway. In normal cellular processes, USP7 deubiquitinates and stabilizes HDM2 (also known as MDM2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[5] By irreversibly inhibiting USP7, XL177A prevents the deubiquitination of HDM2, leading to its degradation. The subsequent decrease in HDM2 levels results in the stabilization and accumulation of p53.[5] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[5]

Caption: Mechanism of action of this compound in the USP7-HDM2-p53 pathway.

Experimental Protocols

The following are detailed, standard protocols for the key experiments used to characterize the activity of this compound.

USP7 Enzymatic Assay (Ubiquitin-AMC Assay)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

-

Recombinant human USP7 enzyme

-

Ub-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

-

This compound stock solution in DMSO

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare this compound Serial Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the USP7 enzyme in Assay Buffer to a final concentration of approximately 1 nM.

-

Assay Plate Setup:

-

To the wells of the 384-well plate, add the diluted this compound or DMSO (for vehicle control).

-

Add the diluted USP7 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for the desired pre-incubation time (e.g., 30 minutes to 6 hours) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction: Add the Ub-AMC substrate to all wells to a final concentration of approximately 500 nM to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (v₀) for each inhibitor concentration by determining the linear slope of the fluorescence signal over time. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Western Blotting for p53 Pathway Proteins

This protocol is used to detect changes in the protein levels of p53, HDM2, and p21 in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MCF7)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-HDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Digital imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Cancer cell line (e.g., MCF7)

-

This compound stock solution in DMSO

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at 4°C for at least 1 hour.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to generate a histogram representing the cell cycle distribution.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of a novel USP7 inhibitor like this compound.

Caption: General experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and selective irreversible inhibitor of USP7 that has served as a valuable tool for elucidating the role of USP7 in cancer biology. Its mechanism of action through the p53 pathway highlights a promising therapeutic strategy for cancers with wild-type TP53. While the current molecule has limitations for clinical development due to its metabolic instability, it provides a strong foundation for the development of next-generation USP7 inhibitors with improved pharmacokinetic properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

(Rac)-XL177A: An In-Depth Technical Guide for Researchers

(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme (DUB) implicated in various oncogenic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the racemic mixture of XL177A. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-((S)-4-benzyl-5-((R)-4-hydroxy-4-((7-(3-((S)-4-methylpiperazin-1-yl)propanamido)-4-oxo-3,4-dihydroquinazolin-3-yl)methyl)piperidin-1-yl)-5-oxopentyl)-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide | N/A |

| Molecular Formula | C48H57ClN8O5 | [1] |

| Molecular Weight | 861.47 g/mol | [1] |

| CAS Number | 2417089-73-5 | N/A |

| Appearance | White to off-white solid | N/A |

| SMILES | O=C(C(C=CC1=C2Cl)=CC1=NC3=C2CCCC3)NCCCC--INVALID-LINK--C(N5CCC(CN6C=NC7=C(C=CC(NC(CCN8CCN(C)CC8)=O)=C7)C6=O)(O)CC5)=O | N/A |

| Solubility | Soluble in DMSO | [1] |

Structure:

Mechanism of Action: The USP7-p53 Signaling Axis

This compound exerts its anticancer effects by targeting the USP7-p53 signaling pathway. USP7 is a deubiquitinating enzyme that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome. One of the critical substrates of USP7 is MDM2 (Mouse double minute 2 homolog), an E3 ubiquitin ligase that is the primary negative regulator of the tumor suppressor protein p53.[2]

Under normal physiological conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and maintaining low intracellular p53 levels. In many cancers, USP7 is overexpressed, leading to the stabilization of MDM2, which in turn leads to the suppression of p53's tumor-suppressive functions.

This compound irreversibly binds to the catalytic cysteine residue (Cys223) of USP7, inhibiting its deubiquitinating activity.[3] This inhibition leads to the destabilization and degradation of MDM2. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53. Activated p53 can then induce cell cycle arrest, senescence, or apoptosis in cancer cells.[3]

Biological Activity and Selectivity

This compound is a highly potent inhibitor of USP7 with a reported IC50 in the sub-nanomolar range.[3] Its active enantiomer, XL177A, demonstrates significant selectivity for USP7 over other deubiquitinating enzymes.

| Parameter | Value | Assay Conditions | Reference |

| USP7 IC50 | 0.34 nM | In vitro enzymatic assay with full-length USP7 and Ub-AMC substrate after 6-hour pre-treatment. | [3] |

| Cellular USP7 IC50 | 39 nM | Competitive activity-based protein profiling in MCF7 cells after 6-hour treatment. | [3] |

| Selectivity | High | At 1 µM, XL177A showed complete inhibition of USP7 with no significant activity against a panel of 41 other recombinant DUBs. | [4] |

Illustrative Selectivity Profile of XL177A:

| Deubiquitinating Enzyme | % Inhibition at 1 µM XL177A |

| USP7 | 100% |

| USP2 | < 10% |

| USP5 | < 5% |

| USP8 | < 5% |

| USP11 | < 10% |

| UCHL1 | < 5% |

| UCHL3 | < 5% |

| OTUB1 | < 5% |

| Note: This table is illustrative and based on qualitative descriptions from the literature. For a complete selectivity profile, refer to the primary research articles.[4] |

Experimental Protocols

In Vitro USP7 Enzymatic Assay

This assay determines the inhibitory potency of this compound against purified USP7 enzyme.

Materials:

-

Recombinant human USP7 (full-length)

-

This compound

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

-

DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute recombinant USP7 in assay buffer to the desired final concentration (e.g., 1 nM).

-

Assay Plate Setup: Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Pre-incubation: Add 5 µL of the diluted USP7 enzyme to each well. Incubate the plate at room temperature for a specified period (e.g., 6 hours) to allow for irreversible binding.

-

Reaction Initiation: Add 10 µL of the Ub-AMC substrate (at a concentration near its Km) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time curve. Plot V₀ against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cells, such as the MCF-7 breast cancer cell line.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of the p53-MDM2 Pathway

This protocol is used to detect changes in the protein levels of p53 and MDM2 in response to this compound treatment.[6][7]

Materials:

-

MCF-7 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed MCF-7 cells and treat with various concentrations of this compound for a specified time (e.g., 2, 16, or 24 hours).[3] Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in p53 and MDM2 protein levels.

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) of this compound. Further studies are required to fully characterize its in vivo behavior.

Illustrative Pharmacokinetic Parameters:

| Parameter | Value | Species | Route |

| Bioavailability | Data not available | - | - |

| Half-life (t1/2) | Data not available | - | - |

| Clearance (CL) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

| Note: This table is for illustrative purposes only, as specific ADME data for this compound is not readily available in the public domain. |

Conclusion

This compound is a valuable research tool for investigating the role of USP7 in cancer biology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of USP7 inhibition, particularly on the p53 signaling pathway. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this compound and similar compounds. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully assess its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mcf7.com [mcf7.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unveiling the Target: A Technical Guide to the Biological Identification of (Rac)-XL177A

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin Specific Peptidase 7 (USP7), a key deubiquitinating enzyme implicated in various cancers. This technical guide provides a comprehensive overview of the biological target identification of this compound, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized in its characterization.

Executive Summary

This compound covalently modifies the catalytic cysteine residue (C223) of USP7, leading to its irreversible inhibition with sub-nanomolar potency.[1][2][3] This targeted inhibition results in the stabilization of the tumor suppressor protein p53, triggering a p53-dependent signaling cascade that ultimately leads to cell cycle arrest and apoptosis in cancer cells.[4][5][6] The exquisite selectivity of XL177A for USP7 across the human proteome has been demonstrated through advanced chemoproteomic techniques, highlighting its potential as a precision therapeutic agent. This guide will delve into the experimental workflows and data that have solidified USP7 as the primary biological target of this compound.

Mechanism of Action and Target Engagement

This compound was developed through a structure-guided design approach, building upon a reversible inhibitor scaffold.[7] The key innovation in XL177A is the incorporation of a reactive electrophilic moiety that forms a covalent bond with the active site cysteine of USP7.[2][3]

Mass spectrometry analysis has confirmed the precise site of covalent modification. Treatment of the USP7 catalytic domain with XL177A resulted in a mass shift corresponding to the inhibitor, and subsequent MS/MS analysis identified the labeled peptide containing the active site cysteine, C223.[5] The enantiomer of XL177A, XL177B, serves as a crucial negative control, exhibiting significantly attenuated biological activity, thereby confirming the stereospecific nature of the interaction.

Quantitative Biological Data

The potency and selectivity of this compound have been rigorously quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency of this compound against USP7

| Assay Type | Substrate | IC₅₀ (nM) | Reference |

| Enzymatic Inhibition | Ub-AMC | 0.34 | [1] |

Table 2: Cellular Target Engagement of this compound in MCF7 Cells

| Assay Type | Probe | Pre-incubation Time | IC₅₀ (nM) | Reference |

| Competitive Activity-Based Protein Profiling (ABPP) | HA-Ub-VS | 30 minutes | 85 | [8] |

| Competitive Activity-Based Protein Profiling (ABPP) | HA-Ub-VS | 4 hours | 8 | [8] |

| Live Cell Competitive ABPP | HA-Ub-VS | 6 hours | 39 | [2] |

Table 3: Proteome-wide Selectivity of this compound

| Experiment | Cell Line | Method | Number of Proteins Identified | Key Finding | Reference |

| Competitive Profiling with XL177A-DTB Probe | HEK293 | LC-MS | 566 | Only USP7 showed >3-fold inhibition of probe labeling at 1 µM and 10 µM XL177A. | [8] |

| DUB Selectivity Panel (in vitro) | N/A | Ub-Rho | 41 | Complete inhibition of USP7 at 1 µM; no significant activity against other DUBs. | [5] |

| DUB Selectivity Panel (in lysate) | HEK293AD | Bio-Ub-PA/VME | 60 | >10-fold selectivity for USP7 over other DUBs. | [5] |

Signaling Pathways and Experimental Workflows

The biological impact of USP7 inhibition by this compound is primarily mediated through the p53 signaling pathway. The following diagrams illustrate this pathway and the experimental workflows used for target identification.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used in the biological target identification of this compound, based on established methodologies.

In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

-

Reagents and Materials:

-

Recombinant full-length USP7 enzyme

-

Ub-AMC substrate (e.g., from Boston Biochem)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

This compound and XL177B (negative control) dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

-

-

Protocol:

-

Prepare serial dilutions of this compound and XL177B in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted compounds to the wells.

-

Add recombinant USP7 enzyme to each well to a final concentration of, for example, 1 nM.

-

Incubate the plate at room temperature for a specified pre-incubation time (e.g., 30 minutes or 4 hours) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding Ub-AMC substrate to each well to a final concentration of, for example, 200 nM.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode, with readings taken every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.

-

Normalize the velocities to the DMSO control and plot the percent inhibition against the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Competitive Activity-Based Protein Profiling (ABPP)

This method assesses the ability of this compound to inhibit the binding of a DUB-specific activity-based probe (ABP), such as HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS), to USP7 in a complex proteome.

-

Reagents and Materials:

-

MCF7 cell lysate

-

HA-Ub-VS probe (e.g., from UbiQ)

-

This compound and XL177B dissolved in DMSO

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors

-

SDS-PAGE gels and Western blotting reagents

-

Anti-HA antibody

-

Anti-USP7 antibody (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

-

Protocol:

-

Prepare MCF7 cell lysates by incubating cells in Lysis Buffer on ice, followed by centrifugation to clear the lysate.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

In microcentrifuge tubes, pre-incubate a fixed amount of cell lysate (e.g., 50 µg) with varying concentrations of this compound or XL177B for a specified time (e.g., 30 minutes or 4 hours) at room temperature.

-

Add the HA-Ub-VS probe to each tube to a final concentration of, for example, 1 µM, and incubate for a further 30-60 minutes to allow for probe labeling of active DUBs.

-

Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with an anti-HA antibody to detect the labeled DUBs.

-

Re-probe the membrane with an anti-USP7 antibody to confirm equal loading of the target protein.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

Quantify the band intensities for HA-Ub-VS labeling of USP7 and normalize to the DMSO control.

-

Plot the percent inhibition of probe labeling against the inhibitor concentration to determine the cellular IC₅₀.

-

Proteome-wide Selectivity Profiling

This experiment utilizes a tagged version of the inhibitor (e.g., XL177A-Desthiobiotin) to identify its binding partners across the entire proteome, followed by a competition experiment to confirm specific targets.

-

Reagents and Materials:

-

HEK293 cell lysate

-

XL177A-Desthiobiotin (DTB) probe

-

This compound

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Reagents for on-bead protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS instrumentation and software for proteomic analysis

-

-

Protocol:

-

Probe Pulldown:

-

Incubate HEK293 cell lysate with the XL177A-DTB probe.

-

Capture the probe-labeled proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins or perform on-bead digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify all potential binding partners.

-

-

Competition Experiment:

-

Pre-incubate the cell lysate with an excess of unlabeled this compound (e.g., 1 µM and 10 µM) or DMSO as a control.

-

Add the XL177A-DTB probe and incubate.

-

Perform the streptavidin pulldown and proteomic analysis as described above.

-

Quantify the relative abundance of each identified protein in the XL177A-treated samples compared to the DMSO control.

-

A significant reduction in the abundance of a protein in the presence of unlabeled XL177A indicates a specific and competitive binding interaction.

-

-

Western Blotting for p53 Signaling Pathway Components

This assay validates the downstream cellular effects of USP7 inhibition by measuring the protein levels of key components of the p53 signaling pathway.

-

Reagents and Materials:

-

MCF7 cells

-

This compound and XL177B

-

Cell culture reagents

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)

-

SDS-PAGE and Western blotting reagents

-

-

Protocol:

-

Seed MCF7 cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or XL177B for a specified time course (e.g., 2, 4, 8, 16 hours).

-

Harvest the cells and prepare whole-cell lysates using RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting as described in the ABPP protocol.

-

Probe the membranes with primary antibodies against p53, MDM2, and p21. Re-probe for a loading control.

-

Develop the blots and analyze the changes in protein levels in response to XL177A treatment. An increase in p53 and p21 levels and a decrease in MDM2 levels are indicative of on-target USP7 inhibition.

-

Conclusion

The comprehensive biological characterization of this compound, employing a suite of robust biochemical and cellular methodologies, has unequivocally identified Ubiquitin Specific Peptidase 7 as its primary biological target. The sub-nanomolar potency, irreversible covalent mechanism of action, and exquisite proteome-wide selectivity make this compound a valuable chemical probe for studying USP7 biology and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate the therapeutic potential of USP7 inhibition.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-XL177A in vitro activity profile

An In-Depth Technical Guide to the In Vitro Activity Profile of (Rac)-XL177A

Introduction

This compound is a potent, irreversible, and highly selective inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1][2] Developed through structure-guided design, XL177A covalently modifies the catalytic cysteine residue (C223) of USP7, leading to sustained inhibition of its deubiquitinating activity.[1][3][4] Its mechanism of action is primarily dependent on the p53 signaling pathway, making the TP53 mutational status a key predictor of cellular sensitivity.[2][3][5] This guide provides a comprehensive overview of the in vitro activity of XL177A, detailing its biochemical potency, selectivity, cellular effects, and the experimental protocols used for its characterization. Its enantiomer, XL177B, is approximately 500-fold less potent and serves as a valuable negative control for experimental validation.[6]

Biochemical Activity and Potency

XL177A demonstrates sub-nanomolar potency against purified USP7 in biochemical assays. This high affinity is a hallmark of its design as a covalent inhibitor.

Table 1: Biochemical Potency of XL177A against USP7

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| This compound | USP7 | Ub-AMC Enzymatic Assay | 0.34 | [1][6] |

Experimental Protocol: Ub-AMC Enzymatic Assay

This assay quantifies the enzymatic activity of USP7 by measuring the fluorescence released from a ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate.

-

Enzyme and Substrate Preparation : Recombinant full-length USP7 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). The Ub-AMC substrate is also prepared in the same buffer.

-

Inhibitor Preparation : this compound is serially diluted in DMSO to create a range of concentrations.

-

Incubation : The USP7 enzyme is pre-incubated with varying concentrations of XL177A (or DMSO as a vehicle control) for a defined period (e.g., 6 hours) in a 384-well plate to allow for covalent bond formation.[5]

-

Reaction Initiation : The enzymatic reaction is initiated by adding the Ub-AMC substrate to the wells containing the enzyme-inhibitor mixture.

-

Fluorescence Measurement : The plate is immediately placed in a fluorescence plate reader. The cleavage of AMC from the ubiquitin substrate is monitored over time by measuring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis : The rate of reaction is calculated from the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Selectivity Profile

A critical attribute of a chemical probe is its selectivity. XL177A exhibits exceptional selectivity for USP7 over other deubiquitinating enzymes (DUBs) and across the broader human proteome.

Table 2: Selectivity of XL177A against a Panel of DUBs

| DUB Panel | XL177A Concentration | Number of DUBs Tested | Significant Off-Target Inhibition | Reference |

| Recombinant DUBs | 1 µM | 41 | None observed | [3][5] |

| DUBs in HEK293AD Lysate | 1 µM | 60 | USP7 only | [5] |

Experimental Protocol: DUB Selectivity Profiling (Recombinant Enzymes)

-

Assay Setup : A panel of purified recombinant DUB enzymes is assembled. Each DUB's activity is measured using a suitable fluorogenic substrate (e.g., Ubiquitin-Rhodamine110).

-

Inhibitor Treatment : Each DUB is pre-incubated with a high concentration of XL177A (e.g., 1 µM, which is >1000-fold its IC₅₀ for USP7) or a vehicle control for a set duration (e.g., 15 minutes).[3][5]

-

Reaction and Measurement : The specific substrate for each DUB is added to initiate the reaction. The enzymatic activity is measured using a fluorescence plate reader.

-

Data Analysis : The remaining activity of each DUB in the presence of XL177A is calculated as a percentage of the vehicle control activity. Significant inhibition is typically defined as a reduction in activity below a certain threshold (e.g., 50%).

Visualization: DUB Selectivity Screening Workflow

Caption: Workflow for assessing the selectivity of XL177A against a panel of DUBs.

Cellular Activity Profile

XL177A effectively engages and inhibits USP7 in a cellular context, leading to downstream signaling events and antiproliferative effects, particularly in cancer cell lines with wild-type TP53.

Table 3: Cellular Activity of XL177A

| Assay Type | Cell Line | Parameter | Value | Treatment Time | Reference |

| Competitive ABPP | MCF7 Lysate | IC₅₀ | 85 nM | 30 min | [6] |

| Competitive ABPP | MCF7 Lysate | IC₅₀ | 8 nM | 4 hr | [6] |

| Competitive ABPP | Live MCF7 Cells | IC₅₀ | 39 nM | 6 hr | [6] |

| Cell Cycle | MCF7 (p53-WT) | Effect | Complete G1 Arrest | 24 hr (at 1 µM) | [1][3] |

| Cell Viability | p53-WT Ewing Sarcoma Lines | Sensitivity | High | 3 days | [3] |

| Cell Viability | p53-Mutant Ewing Sarcoma Lines | Sensitivity | Low | 3 days | [3] |

Experimental Protocols

1. Cellular Target Engagement (Competitive Activity-Based Protein Profiling - ABPP): This method measures the ability of a compound to inhibit the binding of a probe to the target enzyme in live cells or cell lysates.

-

Cell Culture and Treatment : MCF7 cells are cultured and treated with a dose range of XL177A for a specified time (e.g., 6 hours).[6]

-

Lysis and Probe Labeling : Cells are lysed, and the lysates are incubated with a DUB-specific activity-based probe, such as HA-ubiquitin-vinyl sulfone (HA-Ub-VS), which covalently binds to the active site of DUBs.

-

Western Blotting : The proteins are separated by SDS-PAGE and transferred to a membrane. The amount of probe bound to USP7 is detected by Western blotting using an anti-HA antibody.

-

Analysis : Densitometry is used to quantify the intensity of the USP7-probe band. A decrease in band intensity with increasing XL177A concentration indicates target engagement. The IC₅₀ is calculated from the dose-response curve.[6]

2. Cell Viability Assay (e.g., CellTiter-Glo®): This assay quantifies the number of viable cells in culture based on ATP levels.

-

Cell Seeding : Cancer cell lines (e.g., p53-WT and p53-mutant lines) are seeded in 96-well plates.

-

Compound Treatment : Cells are treated with a serial dilution of XL177A for a specified period (e.g., 3-5 days).[3]

-

Lysis and Luminescence Measurement : The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis : Luminescence is read on a plate reader. The results are normalized to vehicle-treated controls to determine the percentage of cell viability.

3. Western Blot for Pathway Analysis: This technique is used to detect changes in protein levels downstream of USP7 inhibition.

-

Cell Treatment and Lysis : MCF7 cells are treated with XL177A for various times (e.g., 2 or 16 hours).[3] Cells are then harvested and lysed.

-

Protein Quantification and Separation : Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Immunoblotting : Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., MDM2, p53, p21) and a loading control (e.g., β-actin).

-

Detection : Membranes are incubated with secondary antibodies and visualized using a chemiluminescence detection system. Changes in protein levels are observed relative to controls.

Mechanism of Action: p53-Dependent Cell Killing

The primary mechanism of action of XL177A involves the disruption of the USP7-MDM2-p53 axis. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ligase that targets the tumor suppressor p53 for proteasomal degradation. Inhibition of USP7 by XL177A leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which then transcriptionally activates its target genes, including the cell cycle inhibitor p21 (CDKN1A), leading to G1 cell cycle arrest and apoptosis.[1][3] This p53-dependent mechanism explains why cancer cells with wild-type TP53 are sensitive to XL177A, while those with mutant or null TP53 are resistant.[3][5]

Visualization: XL177A Mechanism of Action

Caption: XL177A inhibits USP7, leading to MDM2 degradation and p53 stabilization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

(Rac)-XL177A: A Technical Guide to its Core Intellectual Property and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-XL177A is a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Developed through structure-guided design, this small molecule has emerged as a significant tool for cancer research, primarily demonstrating a mechanism of action that leads to cancer cell death in a p53-dependent manner.[3][4] This technical guide provides an in-depth overview of the core intellectual property landscape surrounding this compound, its mechanism of action, key experimental data, and the methodologies used in its characterization.

Intellectual Property Landscape

While a specific patent explicitly claiming the chemical structure of this compound has not been publicly identified, the intellectual property rights are strongly suggested to be held by the Dana-Farber Cancer Institute, Inc. This is inferred from the consistent affiliation of the key researchers who developed and characterized XL177A with the institute, as well as the existence of several patents and patent applications from Dana-Farber concerning USP7 inhibitors for cancer therapy.

Key inventors associated with the discovery and development of XL177A, including Sara J. Buhrlage and Kimberly Stegmaier, are also named as inventors on various patents assigned to the Dana-Farber Cancer Institute that focus on targeting the USP7 pathway. These patents, while not explicitly disclosing XL177A, cover novel USP7 inhibitors for the treatment of various cancers, including multiple myeloma and Ewing Sarcoma, and underscore the institute's significant contributions and likely ownership of the intellectual property in this area.

Mechanism of Action: The USP7-p53 Signaling Axis

This compound exerts its anti-cancer effects by targeting USP7, a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of several key proteins involved in tumorigenesis.[4][5] The primary and most well-characterized pathway affected by XL177A is the p53 signaling cascade.

Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2, in turn, targets the tumor suppressor protein p53 for proteasomal degradation, thus keeping its levels in check.

By irreversibly inhibiting USP7, XL177A prevents the deubiquitination of MDM2. This leads to the auto-ubiquitination and subsequent degradation of MDM2. The reduction in MDM2 levels results in the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3]

The p53-dependent mechanism of XL177A is a key predictor of its efficacy, with cancer cell lines harboring wild-type TP53 generally showing greater sensitivity to the inhibitor.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in the primary scientific literature.

| Parameter | Value | Cell Line/System | Reference |

| USP7 IC50 | 0.34 nM | In vitro enzymatic assay (full-length USP7) | [1][3] |

| Cellular USP7 IC50 | 39 nM | Live cell competitive Activity-Based Protein Profiling (ABPP) in MCF7 cells (6-hour treatment) | [2] |

Key Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound. While detailed, step-by-step protocols are often found in supplementary materials which were not publicly available, these descriptions from the primary literature provide a solid foundation for understanding the methodologies.

In Vitro USP7 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified USP7.

-

Principle: The assay utilizes a fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), which upon cleavage by USP7, releases the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme's activity.

-

General Protocol:

-

Purified, full-length USP7 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 6 hours) to allow for inhibitor binding.[6]

-

The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.

-

The increase in fluorescence is monitored over time using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

Cell Viability Assay

This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

General Protocol:

-

Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 5 days), the CellTiter-Glo® reagent is added to each well.[3]

-

The plate is incubated to allow for cell lysis and the generation of a luminescent signal proportional to the amount of ATP.

-

Luminescence is measured using a microplate reader.

-

The data is normalized to the vehicle-treated control cells to determine the percentage of cell viability at each compound concentration.

-

Western Blot Analysis for p53 Pathway Activation

This technique is used to detect and quantify changes in the protein levels of key components of the p53 signaling pathway following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

General Protocol:

-

Cancer cells (e.g., MCF7, which have wild-type TP53) are treated with this compound or a vehicle control for various time points (e.g., 2, 6, 16, 24 hours).[2][6]

-

The cells are harvested and lysed to extract total protein.

-

The protein concentration of each lysate is determined to ensure equal loading.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for USP7, MDM2, p53, and p21. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with HRP to produce light.

-

The chemiluminescent signal is captured using an imaging system, and the intensity of the protein bands is quantified to determine the relative changes in protein expression.

-

Visualizations

Signaling Pathway of this compound in Cancer Cells

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(Rac)-XL177A Initial Toxicity Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7) with a reported IC50 of 0.34 nM.[1] It functions by covalently modifying the catalytic cysteine residue (C223) of USP7.[1] The inhibition of USP7 leads to the destabilization of its substrates, most notably MDM2, which in turn results in the stabilization and activation of the tumor suppressor protein p53. This p53-dependent mechanism is central to the anti-proliferative effects of XL177A in cancer cells with wild-type TP53.[1] Given its potent and targeted mechanism of action, this compound has emerged as a valuable tool for studying USP7 biology and a potential therapeutic candidate. This technical guide provides an in-depth overview of the initial toxicity screening considerations for a compound like this compound, summarizing key in vitro efficacy data and outlining the necessary preclinical safety assessments.

Data Presentation

The following tables summarize the quantitative data available for this compound, focusing on its in vitro potency and cellular effects.

Table 1: In Vitro Potency of XL177A

| Target | Assay | IC50 | Reference |

| USP7 | Ubiquitin-AMC Cleavage | 0.34 nM | [1] |

Table 2: Cellular Activity of XL177A in MCF-7 Cells (TP53 Wild-Type)

| Assay | Endpoint | Concentration | Time Point | Result | Reference |

| Competitive ABPP | USP7 Inhibition | 39 nM (IC50) | 6 hours | Dose-dependent inhibition of USP7 activity | [1] |

| Western Blot | MDM2 Protein Levels | 0.001-10 µM | 2 hours | Rapid degradation | [1] |

| Western Blot | p53 Protein Levels | 0.001-10 µM | 2 hours | Increased expression | [1] |

| Western Blot | p21 Protein Levels | 0.001-10 µM | 2 hours | Increased expression | [1] |

| Cell Cycle Analysis | G1 Arrest | 1 µM | 24 hours | Complete G1 arrest | [1] |

Preclinical Safety and Toxicity Assessment

While specific initial toxicity screening data for this compound is not extensively available in the public domain, a comprehensive preclinical safety evaluation is a mandatory step in drug development. For a covalent inhibitor like XL177A targeting a crucial enzyme like USP7, a thorough assessment of potential on-target and off-target toxicities is critical. Genetic deletion of USP7 in mice has been shown to result in early embryonic death, highlighting the essential role of USP7 in development and suggesting that on-target inhibition could have significant toxicities.[2] Therefore, a standard battery of non-clinical safety studies would be required before advancing to clinical trials.

General Toxicology:

-

In vitro Cytotoxicity in Non-Malignant Cell Lines: To determine the compound's general cytotoxicity, its effect on the viability of various normal human cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) would be assessed.

-

In vivo Acute Toxicity Studies: These studies, typically conducted in two mammalian species (one rodent, one non-rodent), would aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

-

Repeat-Dose Toxicity Studies: Sub-chronic toxicity studies (e.g., 28-day studies) in two relevant species would be conducted to evaluate the toxicological profile of XL177A after repeated administration. These studies would include clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.

Safety Pharmacology:

A core battery of safety pharmacology studies is required to investigate the potential adverse effects of a new drug candidate on major physiological systems.

-

Central Nervous System (CNS) Safety: Assessment of effects on behavior, motor activity, and coordination in rodents.

-

Cardiovascular Safety: In vitro hERG assay to assess the potential for QT interval prolongation, and in vivo cardiovascular monitoring in a suitable animal model (e.g., telemetry in dogs or non-human primates) to evaluate effects on heart rate, blood pressure, and ECG parameters.

-

Respiratory Safety: Assessment of respiratory rate and function in conscious animals.

Genotoxicity:

A standard battery of in vitro and in vivo genotoxicity assays is required to assess the potential of a compound to cause genetic damage.

-

In vitro Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

-

In vitro Mammalian Cell Chromosomal Aberration Test or Micronucleus Test: To detect clastogenic and aneugenic potential.

-

In vivo Micronucleus Test in Rodent Hematopoietic Cells: To assess genotoxicity in a whole animal system.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the target engagement and selectivity of XL177A for USP7 in a complex biological sample.

-

Lysate Preparation:

-

Culture MCF-7 cells to ~80% confluency.

-

Harvest cells and lyse in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Inhibitor Incubation:

-

Pre-incubate cell lysates with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.

-

-

Probe Labeling:

-

Add a ubiquitin-based active site probe (e.g., HA-Ub-VME) to the lysates and incubate for a further specified time (e.g., 15 minutes) to label active deubiquitinases (DUBs).

-

-

SDS-PAGE and Western Blot:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with an antibody against the probe's tag (e.g., anti-HA).

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis:

-

Quantify band intensities to determine the concentration-dependent inhibition of probe labeling by XL177A, from which an IC50 value can be calculated.

-

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.

-

Western Blot Analysis of p53 Pathway Proteins

This method is used to detect changes in the protein levels of p53 and its downstream targets.

-

Cell Treatment and Lysis:

-

Treat MCF-7 cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

-

Mandatory Visualization

Signaling Pathway

Experimental Workflows

References

An In-Depth Technical Guide to (Rac)-XL177A: A Potent and Selective USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-XL177A, a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its chemical properties, mechanism of action, and experimental applications.

Core Compound Information

This compound is a racemic mixture of the active enantiomer, XL177A, a highly potent and selective irreversible inhibitor of USP7 with a sub-nanomolar IC50.[1][2][3] It was developed through the structure-guided design of analogs of the non-covalent USP7 inhibitor, XL188.[2][4] The molecule contains a tetrahydroacridine core and covalently modifies the catalytic cysteine (C223) of USP7.[1][2][5] Its inactive enantiomer, XL177B, serves as a valuable negative control for in-cell experiments to delineate USP7-specific effects.[2]

Chemical Structure:

-

XL177A: (Structure as described in Schauer et al., 2020)

-

CAS No.: 2417089-74-6[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active enantiomer, XL177A, from various in vitro and cellular assays.

| Assay Type | Target | Compound | IC50 Value | Pre-incubation Time | Reference |

| Cell-free enzymatic assay (Ub-AMC) | Full-length USP7 | XL177A | 0.34 nM | 6 hours | [2][3][6] |

| Cell-free enzymatic assay (Ub-AMC) | Full-length USP7 | XL177B | ~170 nM | 6 hours | [2] |

| Competitive ABPP (HA-Ub-VS) | USP7 in MCF7 cell lysate | XL177A | 85 nM | 30 minutes | [2][6] |

| Competitive ABPP (HA-Ub-VS) | USP7 in MCF7 cell lysate | XL177A | 8 nM | 4 hours | [2][6] |

| Live cell competitive ABPP (HA-Ub-VS) | USP7 in MCF7 cells | XL177A | 39 nM | 6 hours | [2][6] |

Table 1: In Vitro and Cellular IC50 Values for XL177A and XL177B.

| Parameter | Observation | Reference |

| Selectivity | At 1 µM, XL177A completely inhibited USP7 but showed no significant activity against a panel of 41 other recombinant deubiquitinating enzymes (DUBs).[2] | [2] |

| Cellular Effect | Treatment of MCF7 cells with 1 µM XL177A for 24 hours induces complete G1 cell cycle arrest.[1] | [1] |

| Mechanism of Action | Irreversibly binds to the catalytic cysteine C223 of USP7.[1][2][5] | [1][2][5] |

| p53 Pathway Activation | Induces rapid degradation of MDM2 within 2 hours in MCF7 cells, leading to increased levels of p53 and its downstream target p21.[1] | [1] |

| Transcriptional Upregulation | Specifically upregulates p53 transcriptional targets.[3] | [3] |

| Predictor of Sensitivity | The mutational status of TP53 is a key predictor of sensitivity to XL177A, with TP53 wild-type cells being more sensitive.[2] | [2] |

Table 2: Key Biological and Mechanistic Properties of XL177A.

Experimental Protocols

Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC) Deubiquitinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against USP7.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 5 mM DTT, and 0.05% CHAPS.

-

USP7 Enzyme Stock: Prepare a stock solution of full-length USP7 in assay buffer. The final concentration in the assay is typically in the low nanomolar range.

-

This compound Stock: Prepare a stock solution in DMSO.

-

Ub-AMC Substrate Stock: Prepare a stock solution of Ub-AMC in DMSO. The final assay concentration is typically around 250 nM.[7]

-

-

Assay Procedure:

-

In a 96-well black plate, add the desired concentration of this compound or DMSO (vehicle control) to the assay buffer.

-

Add the USP7 enzyme to each well and pre-incubate for the desired time (e.g., 6 hours) at room temperature.

-

Initiate the reaction by adding the Ub-AMC substrate to each well.

-

Immediately begin monitoring the fluorescence intensity using a plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[8][9]

-

Record fluorescence readings at regular intervals (e.g., every 30 seconds for 30 minutes).[7]

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol is for assessing the target engagement and selectivity of this compound against USP7 in a cellular context.

-

Cell Culture and Lysis:

-

Inhibitor and Probe Labeling:

-

Pre-incubate the cell lysate with varying concentrations of this compound or DMSO for the desired time (e.g., 30 minutes to 4 hours) at room temperature.

-

Add the activity-based probe, such as HA-Ub-VS (hemagglutinin-ubiquitin vinyl sulfone), to the lysate and incubate to allow for labeling of active DUBs.

-

-

Immunoprecipitation and Western Blotting:

-

Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling.

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-HA antibody to detect the labeled DUBs.

-

Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to HA-Ub-VS labeled USP7.

-

Determine the percentage of inhibition at each concentration of this compound relative to the DMSO control.

-

Calculate the IC50 value from a dose-response curve.

-

Western Blotting for p53 Pathway Activation

This protocol is for examining the downstream cellular effects of USP7 inhibition by this compound.

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 to 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each protein and normalize to the loading control.

-

Compare the protein levels in the this compound-treated samples to the DMSO control to determine the effect on the p53 pathway.

-

Synthesis of this compound

The synthesis of XL177A is described as a multi-step process starting from the non-covalent inhibitor XL188, which has a tetrahydroacridine core.[4] The key modification involves the introduction of an electrophilic "warhead" to enable covalent binding to the catalytic cysteine of USP7.[5] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of tetrahydroacridine derivatives often involves the condensation of 9-chlorotetrahydroacridine with various amines.

In Vivo and Clinical Data

Preclinical In Vivo Studies

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, other selective USP7 inhibitors have demonstrated anti-tumor activity in various preclinical cancer models. For instance, USP7 inhibitors have been shown to inhibit tumor growth in xenograft models of multiple myeloma and AML.[11] These studies provide a strong rationale for the potential in vivo efficacy of potent and selective USP7 inhibitors like XL177A. Some USP7 inhibitors have shown oral bioavailability and a dose-dependent inhibition of tumor growth in xenograft studies.[4]

Clinical Trial Status

Currently, there are no USP7 inhibitors, including this compound, in active human clinical trials.[12][13][14] The transition from promising preclinical data to clinical evaluation is pending further research to address challenges related to pharmacokinetics, potential off-target effects, and long-term toxicity.[12]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the USP7-MDM2-p53 signaling pathway.

Experimental Workflow for Competitive ABPP

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Experimental Workflow for Western Blotting of the p53 Pathway

Caption: Workflow for Western Blot analysis of the p53 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. ubiqbio.com [ubiqbio.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]

- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 13. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

(Rac)-XL177A Target Engagement Biomarkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1][2] By inhibiting USP7, this compound offers a promising therapeutic strategy for cancers with wild-type p53. This technical guide provides an in-depth overview of the core target engagement biomarkers for this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Core Mechanism of Action: USP7 Inhibition and p53 Activation

This compound exerts its anti-cancer effects through the inhibition of USP7, which leads to the destabilization of MDM2 (Mouse Double Minute 2 homolog), an E3 ubiquitin ligase and a primary negative regulator of p53.[1][2] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation.

Treatment with this compound disrupts this process. By irreversibly binding to USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Key Target Engagement Biomarkers

The primary pharmacodynamic biomarkers for assessing the target engagement of this compound are centered on the key proteins in the USP7-p53 signaling axis. These include:

-

HDM2: A rapid decrease in the protein levels of HDM2 is an early indicator of USP7 inhibition by this compound.

-

p53: An increase in the total protein level of p53 is a direct consequence of its stabilization following HDM2 degradation.

-

p21: Upregulation of p21, a downstream target of p53, confirms the functional activation of the p53 pathway.

Monitoring the modulation of these three proteins provides a robust assessment of this compound's on-target activity in preclinical and clinical settings.

Quantitative Biomarker Modulation

The following table summarizes the quantitative changes observed in key biomarker proteins following treatment with this compound in MCF-7 human breast cancer cells, which harbor wild-type p53.

| Biomarker | Treatment | Fold Change (vs. Vehicle Control) | Method of Detection | Reference |

| HDM2 | This compound (1 µM) for 2 hours | ~0.5-fold decrease | Western Blot | [1] |

| p53 | This compound (1 µM) for 2 hours | ~2 to 4-fold increase | Western Blot | [1] |

| p21 | This compound (1 µM) for 16 hours | ~3 to 5-fold increase | Western Blot | [1] |

Note: The fold changes are estimations derived from the visual data presented in the referenced publication. For precise quantification, densitometric analysis of Western blots from controlled experiments is required.

Experimental Protocols

Cell Culture and Treatment